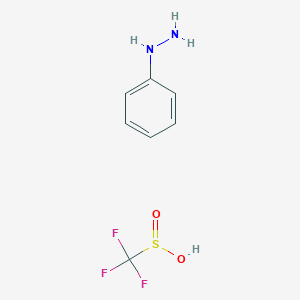
Trifluoromethanesulfinic acid--phenylhydrazine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethanesulfinic acid–phenylhydrazine (1/1) is a chemical compound that combines the properties of trifluoromethanesulfinic acid and phenylhydrazine. Trifluoromethanesulfinic acid is known for its strong acidic nature and is often used in various organic synthesis reactions. Phenylhydrazine, on the other hand, is a reagent commonly used in the preparation of hydrazones and azines, which are important intermediates in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfinic acid–phenylhydrazine (1/1) typically involves the reaction of trifluoromethanesulfinic acid with phenylhydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of trifluoromethanesulfinic acid–phenylhydrazine (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoromethanesulfinic acid–phenylhydrazine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also be reduced to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of trifluoromethanesulfinic acid–phenylhydrazine (1/1) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from the reactions of trifluoromethanesulfinic acid–phenylhydrazine (1/1) depend on the specific reaction conditions and reagents used. These products can include various hydrazones, azines, and other derivatives that are useful intermediates in organic synthesis.
Applications De Recherche Scientifique
Trifluoromethanesulfinic acid–phenylhydrazine (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including hydrazones and azines.
Biology: The compound can be used in the study of biological processes involving hydrazine derivatives.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of trifluoromethanesulfinic acid–phenylhydrazine (1/1) involves its ability to participate in various chemical reactions due to the presence of both trifluoromethanesulfinic acid and phenylhydrazine moieties. The trifluoromethanesulfinic acid component provides strong acidic properties, while the phenylhydrazine component allows for the formation of hydrazones and azines. These reactions often involve the formation of intermediates that can further react to yield the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to trifluoromethanesulfinic acid–phenylhydrazine (1/1) include:
Trifluoromethanesulfonic acid–phenylhydrazine (1/1): A compound with similar properties but different reactivity due to the presence of a sulfonic acid group instead of a sulfinic acid group.
Methanesulfinic acid–phenylhydrazine (1/1): A compound with a similar structure but without the trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
Trifluoromethanesulfinic acid–phenylhydrazine (1/1) is unique due to the presence of the trifluoromethyl group, which imparts strong electron-withdrawing properties. This makes the compound highly reactive and useful in various organic synthesis reactions. Additionally, the combination of trifluoromethanesulfinic acid and phenylhydrazine provides a versatile reagent for the preparation of hydrazones and azines, which are important intermediates in many chemical processes.
Propriétés
Numéro CAS |
849021-48-3 |
|---|---|
Formule moléculaire |
C7H9F3N2O2S |
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
phenylhydrazine;trifluoromethanesulfinic acid |
InChI |
InChI=1S/C6H8N2.CHF3O2S/c7-8-6-4-2-1-3-5-6;2-1(3,4)7(5)6/h1-5,8H,7H2;(H,5,6) |
Clé InChI |
ZMBOYCSUALWEOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN.C(F)(F)(F)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)
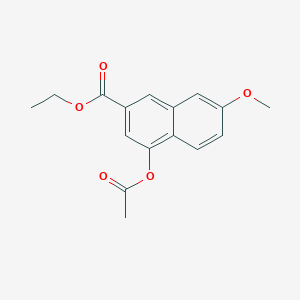
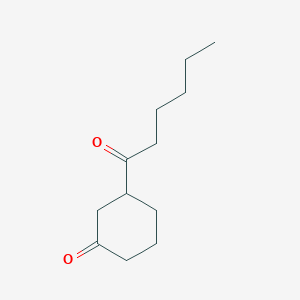
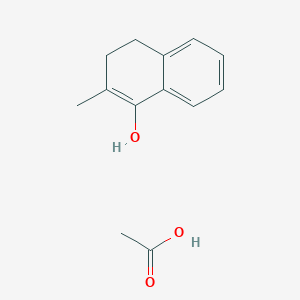

![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
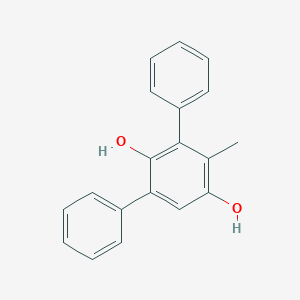
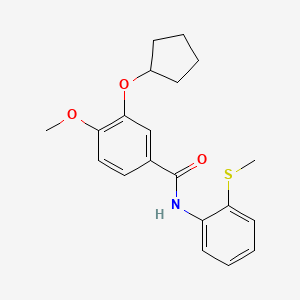
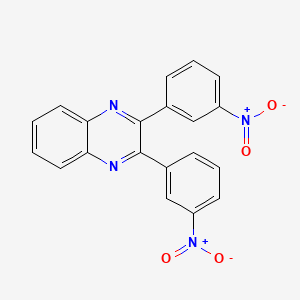
![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
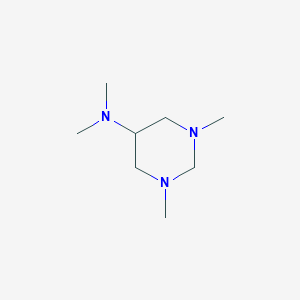
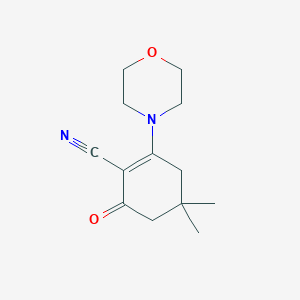
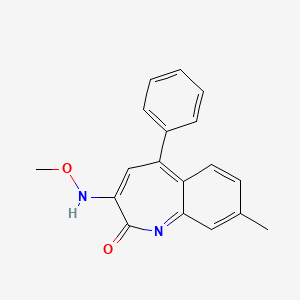
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
